molecular formula C4H6CuO6 B098652 Copper diglycollate CAS No. 18911-01-8

Copper diglycollate

Cat. No.: B098652
CAS No.: 18911-01-8
M. Wt: 213.63 g/mol
InChI Key: HXXRDHUDBAILGK-UHFFFAOYSA-L
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Description

Copper diglycollate is the copper(II) salt of diglycollic acid (C₄H₆O₅), a dicarboxylic acid derived from glycolic acid. Its structure comprises two carboxylate groups linked by an ether bond, enabling strong chelation with transition metals like copper. For instance, poly(butylene succinate) and poly(ethylene succinate) copolymers incorporating diglycollate moieties exhibit enhanced mechanical properties, such as increased break strain, compared to homopolymers .

Properties

IUPAC Name

copper;2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O3.Cu/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXRDHUDBAILGK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])O.C(C(=O)[O-])O.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6CuO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579739
Record name Copper(2+) bis(hydroxyacetate)
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Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18911-01-8, 13474-51-6
Record name Bis[(hydroxy-κO)acetato-κO]copper
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Record name Copper diglycollate
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Record name Copper(2+) bis(hydroxyacetate)
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Record name Copper diglycollate
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Chemical Reactions Analysis

Redox Behavior

Copper diglycollate participates in redox reactions due to Cu²⁺’s accessible +1 and +2 oxidation states:

  • Reduction by iodide :
    2Cu(diglycollate)2+4I2CuI+I2+4diglycollate22\,\text{Cu}(\text{diglycollate})_2+4\,\text{I}^-\rightarrow 2\,\text{CuI}+\text{I}_2+4\,\text{diglycollate}^{2-}
    Off-white CuI precipitates, with iodine liberated .

  • Oxidative decomposition :
    Under acidic, oxidative conditions (e.g., HNO₃):
    Cu(diglycollate)2+8HNO3Cu(NO3)2+4CO2+4H2O+2NO2\text{Cu}(\text{diglycollate})_2+8\,\text{HNO}_3\rightarrow \text{Cu}(\text{NO}_3)_2+4\,\text{CO}_2+4\,\text{H}_2\text{O}+2\,\text{NO}_2
    Nitrogen dioxide evolves as a brown gas .

Thermal Decomposition

Heating this compound above 200°C yields:
Cu(OOCCH2OCH2COO)2ΔCuO+4CO2+2H2O\text{Cu}(\text{OOCCH}_2\text{OCH}_2\text{COO})_2\xrightarrow{\Delta}\text{CuO}+4\,\text{CO}_2+2\,\text{H}_2\text{O}
Copper(II) oxide residue forms as a black powder .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Products Key Observations
Ligand displacementNH₃ (excess)[Cu(NH₃)₄]²⁺ + diglycollate²⁻Deep blue solution
Redox (reduction)KI (aq)CuI(s) + I₂(aq)Off-white precipitate, brown solution
Acid decompositionHNO₃ (conc.)Cu(NO₃)₂ + CO₂ + NO₂Exothermic, NO₂ gas evolved
Thermal decomposition>200°CCuO + CO₂ + H₂OBlack residue, gas release

Mechanistic Insights

  • Ligand lability : The diglycollate ligand’s weak field strength allows substitution by stronger ligands (e.g., NH₃, Cl⁻) .

  • Redox pathways : Cu²⁺ stabilizes radical intermediates in catalytic cycles, as seen in Fenton-like reactions .

  • Solvent effects : Aqueous stability decreases in acidic media due to protonation of carboxylate groups .

Comparison with Similar Compounds

Sodium Hydrogen Diglycollate (Structural Analogue)

Structural Similarity : Sodium hydrogen diglycollate (NaHC₄H₄O₅) shares the same diglycollate anion but with a sodium cation instead of copper.
Functional Differences :

  • Solubility and Reactivity : The sodium salt’s high water solubility contrasts with copper diglycollate’s likely lower solubility, which may favor solid-state applications (e.g., polymer synthesis) .

Cupric Oxide (CuO, Functional Analogue)

Functional Similarity : Both compounds contain copper and are involved in redox chemistry.
Key Differences :

  • Applications : Cupric oxide is a redox standard in titrimetry, while this compound’s utility lies in coordination chemistry or polymer synthesis .
  • Coordination Behavior : CuO lacks the chelating capacity of diglycollate, making this compound more effective in forming stable metal-organic frameworks (MOFs) or catalysts .

Research Findings and Comparative Data

Table 1. Comparative Properties of this compound and Related Compounds

Compound Structure Primary Application Key Property Reference
This compound Cu(C₄H₄O₅) Polymer synthesis/catalysis Chelation, redox activity
Sodium Hydrogen Diglycollate NaHC₄H₄O₅ Titrimetric base standard High purity, water solubility
Cupric Oxide (CuO) CuO Redox standard Oxidation-reduction mediator
Poly(butylene succinate) (C₄H₆O₄-C₄H₈O)ₙ Biodegradable polymers Mn >65,000, high break strain

Discussion of Key Contrasts

  • Chelation vs. Redox Activity: this compound’s diglycollate ligand enhances metal coordination, making it suitable for catalysis or polymer crosslinking.
  • Cation Influence : Sodium hydrogen diglycollate’s water solubility and stability underpin its analytical use, whereas copper’s redox versatility expands applications to materials science .

Q & A

Q. What steps ensure ethical compliance when studying this compound’s ecotoxicological impacts?

  • Methodological Answer : Follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0) and environmental sampling permits. Open-access data repositories (e.g., Zenodo) enhance transparency. Pre-register study protocols to minimize publication bias .

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